molecular formula C16H16O5 B12524569 1-(2,4-Dihydroxy-5-methoxyphenyl)-2-(4-hydroxyphenyl)propan-1-one CAS No. 680195-81-7

1-(2,4-Dihydroxy-5-methoxyphenyl)-2-(4-hydroxyphenyl)propan-1-one

Cat. No.: B12524569
CAS No.: 680195-81-7
M. Wt: 288.29 g/mol
InChI Key: NAIOQCWMMFVXSV-UHFFFAOYSA-N
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Description

1-(2,4-Dihydroxy-5-methoxyphenyl)-2-(4-hydroxyphenyl)propan-1-one is a synthetic organic compound that belongs to the class of phenolic ketones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dihydroxy-5-methoxyphenyl)-2-(4-hydroxyphenyl)propan-1-one typically involves the condensation of appropriate phenolic precursors under controlled conditions. A common method might include:

    Step 1: Protection of hydroxyl groups if necessary.

    Step 2: Formation of the carbonyl group through oxidation or other suitable reactions.

    Step 3: Coupling of the phenolic rings via a suitable linker, often using catalysts or specific reagents.

    Step 4: Deprotection of hydroxyl groups if they were protected in Step 1.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dihydroxy-5-methoxyphenyl)-2-(4-hydroxyphenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential antioxidant or enzyme inhibitor.

    Medicine: Investigated for anti-inflammatory or anticancer properties.

    Industry: Used in the synthesis of polymers or other materials.

Mechanism of Action

The mechanism of action of 1-(2,4-Dihydroxy-5-methoxyphenyl)-2-(4-hydroxyphenyl)propan-1-one would depend on its specific application. For example:

    Antioxidant Activity: It may neutralize free radicals by donating hydrogen atoms from its hydroxyl groups.

    Enzyme Inhibition: It could bind to the active site of enzymes, blocking their activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)propan-1-one
  • 1-(2,4-Dihydroxy-5-methylphenyl)-2-(4-hydroxyphenyl)propan-1-one

Uniqueness

1-(2,4-Dihydroxy-5-methoxyphenyl)-2-(4-hydroxyphenyl)propan-1-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

680195-81-7

Molecular Formula

C16H16O5

Molecular Weight

288.29 g/mol

IUPAC Name

1-(2,4-dihydroxy-5-methoxyphenyl)-2-(4-hydroxyphenyl)propan-1-one

InChI

InChI=1S/C16H16O5/c1-9(10-3-5-11(17)6-4-10)16(20)12-7-15(21-2)14(19)8-13(12)18/h3-9,17-19H,1-2H3

InChI Key

NAIOQCWMMFVXSV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)O)C(=O)C2=CC(=C(C=C2O)O)OC

Origin of Product

United States

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